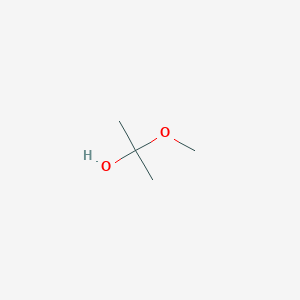

2-methoxypropan-2-ol

CAS No.: 72360-66-8

Cat. No.: VC14392739

Molecular Formula: C4H10O2

Molecular Weight: 90.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72360-66-8 |

|---|---|

| Molecular Formula | C4H10O2 |

| Molecular Weight | 90.12 g/mol |

| IUPAC Name | 2-methoxypropan-2-ol |

| Standard InChI | InChI=1S/C4H10O2/c1-4(2,5)6-3/h5H,1-3H3 |

| Standard InChI Key | BFSUQRCCKXZXEX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(O)OC |

Introduction

Chemical Structure and Nomenclature

2-Methoxypropan-2-ol (IUPAC name: 2-methoxypropan-2-ol) is a tertiary alcohol with a methoxy group (-OCH₃) and a hydroxyl group (-OH) bonded to the same carbon atom. Its structure, (CH₃)₂C(OCH₃)OH, distinguishes it from isomers like 1-methoxy-2-propanol (CH₃OCH₂CH₂OH), which has linear ether and alcohol functionalities. The geminal arrangement of functional groups in 2-methoxypropan-2-ol may influence its reactivity and physical properties, though experimental data specific to this compound are sparse in the provided sources .

Synthesis and Production

Advanced Catalytic Systems

Recent advancements focus on selective synthesis using metal-ligand complexes. For example, racemic cobalt-salen catalysts (e.g., Co(II)-salen complexes) enable asymmetric epoxide ring-opening reactions, favoring specific stereoisomers . Although these systems primarily target 1-methoxy-2-propanol, modulating reaction parameters—such as methanol-to-PO molar ratios (0.5–5 mol/mol) and temperatures (−20°C to 120°C)—could theoretically shift product distributions toward 2-methoxypropan-2-ol . Immobilizing catalysts on matrices like zeolites (e.g., TS-1 type) further enhances selectivity, though no direct evidence links these to 2-methoxypropan-2-ol production .

Physical and Chemical Properties

Thermodynamic Characteristics

While explicit data for 2-methoxypropan-2-ol are absent, its structural analogs offer insights:

The tertiary structure of 2-methoxypropan-2-ol likely reduces its boiling point compared to linear isomers, analogous to tert-butanol’s lower boiling point relative to 1-propanol .

Reactivity

Industrial Applications

Solvent Use

Glycol ethers like 1-methoxy-2-propanol are widely used in coatings, cleaning agents, and electronics manufacturing due to their dual hydrophilicity and lipophilicity . By extension, 2-methoxypropan-2-ol could serve similar roles, particularly in formulations requiring low volatility and high solvency for resins or oils.

Specialty Chemical Synthesis

The compound’s tertiary alcohol group may make it a candidate for synthesizing branched esters or ethers, though no direct applications are documented in the reviewed sources.

Environmental Impact

Regulatory Status

No jurisdiction-specific restrictions on 2-methoxypropan-2-ol are cited. Its production as a by-product in regulated processes (e.g., those using TS-1 zeolites) may subject it to indirect oversight .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume